Sulfamoyl azide, tert-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamoyl azide, tert-butyl-: is an organic compound characterized by the presence of a sulfamoyl group (SO2NH2) and an azide group (N3) attached to a tert-butyl group (C(CH3)3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) and catalysts such as copper salts to facilitate the transfer of the azide group .
Industrial Production Methods: While specific industrial production methods for sulfamoyl azide, tert-butyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide group.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfamoyl azide, tert-butyl- undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other groups in a molecule.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition (CuAAC) reactions.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
Sulfamoyl azide, tert-butyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sulfamoyl azide, tert-butyl- primarily involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other groups in a molecule. Additionally, the azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts . These reactions are driven by the high reactivity of the azide group and its ability to form stable nitrogen-containing products.
Vergleich Mit ähnlichen Verbindungen
Sulfamoyl chloride: Shares the sulfamoyl group but lacks the azide group, making it less reactive in certain types of reactions.
tert-Butyl azide: Contains the azide group but lacks the sulfamoyl group, limiting its applications in certain synthetic routes.
Sulfamoyl fluoride: Similar in structure but with a fluoride group instead of an azide, leading to different reactivity and applications.
Uniqueness: Sulfamoyl azide, tert-butyl- is unique due to the presence of both the sulfamoyl and azide groups, which confer a high degree of reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
33581-91-8 |
---|---|
Molekularformel |
C4H10N4O2S |
Molekulargewicht |
178.22 g/mol |
IUPAC-Name |
2-(azidosulfonylamino)-2-methylpropane |
InChI |
InChI=1S/C4H10N4O2S/c1-4(2,3)6-11(9,10)8-7-5/h6H,1-3H3 |
InChI-Schlüssel |
HUCHMNDVYUUTNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.